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Compound of Interest

Compound Name: 1-lodo-2-methylhexane

Cat. No.: B13660690

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 1-iodo-2-methylhexane (C-Hisl), a key organoiodide intermediate. Aimed at researchers,
scientists, and professionals in the field of drug development and organic synthesis, this
document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for
spectroscopic analysis are also presented.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 1-iodo-2-methylhexane,
the following data are predicted based on the analysis of structurally analogous compounds,
such as 1-iodo-2-methylpropane and 1-iodo-2-methylbutane, and established principles of
spectroscopy.

Table 1: Predicted *H NMR Data for 1-lodo-2-
methylhexane

Solvent: CDCIs, Reference: TMS (6 0.00 ppm)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.20 dd 2H -CHzl
~1.75 m 1H -CH(CHs)-
~1.25-1.40 m 6H -CH2CH2CHz2-
~0.90 d 3H -CH(CHs3)-
~0.88 t 3H -CH2CHs

Table 2: Predicted **C NMR Data for 1-lodo-2-

methylhexane

Solvent: CDCIs, Reference: TMS (6 0.00 ppm)

Chemical Shift (6, ppm) Assignment
~10-15 -CH2CHs
~18-22 -CH(CHs3)-
~22-25 -CH2CH2CHs
~28-32 -CH2CH2CHs
~35-40 -CH(CHs)-
~40 - 45 -CHzl

Table 3: Predicted IR Absorption Data for 1-lodo-2-

methylhexane
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Wavenumber (cm~?) Intensity Assignment
2955 - 2850 Strong C-H stretch (alkane)

) C-H bend (methylene and
1465 - 1450 Medium

methy!l)

1380 - 1370 Medium C-H bend (methyl)
~ 1200 Medium C-H wag (methylene)
~ 500 - 600 Strong C-I stretch

Table 4: Predicted Mass Spectrometry Data for 1-lodo-2-

methylhexane
m/z

Predicted Fragment

226 [M]* (Molecular lon)
127 [+

99 M - 1]+

71 [CsH1]*

57 [CaHo]* (base peak)
43 [CsH7]*

29 [CaHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-iodo-2-methylhexane in 0.5-0.7

mL of deuterated chloroform (CDClIs) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.
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» 'H NMR Acquisition:

o Spectrometer: 400 MHz or higher field strength.

[¢]

Pulse Program: Standard single-pulse sequence.

[¢]

Spectral Width: 0-12 ppm.

[e]

Number of Scans: 16-64.

o

Relaxation Delay: 1-5 seconds.

e 13C NMR Acquisition:

o Spectrometer: 100 MHz or higher.

[e]

Pulse Program: Proton-decoupled pulse sequence.

o

Spectral Width: 0-220 ppm.

Number of Scans: 1024-4096.

[¢]

[¢]

Relaxation Delay: 2-10 seconds.

Infrared (IR) Spectroscopy

o Sample Preparation: A thin film of neat 1-iodo-2-methylhexane is prepared between two
potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total
Reflectance (ATR) accessory can be used with a small drop of the sample.

e Acquisition:

[e]

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

[e]

Scan Range: 4000-400 cm~2.

Resolution: 4 cm~—1.

o

Number of Scans: 16-32.

[¢]
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Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of 1-iodo-2-methylhexane in a volatile
solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a gas
chromatograph (GC-MS) or a direct insertion probe.

« lonization: Electron lonization (EI) is typically used.
o lonization Energy: 70 eV.
e Analysis:
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o Mass Range: m/z 40-300.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the
predicted fragmentation pathways for 1-iodo-2-methylhexane.
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Caption: Logical workflow for spectroscopic analysis.
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Caption: Predicted MS fragmentation of 1-iodo-2-methylhexane.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-lodo-2-methylhexane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13660690#spectroscopic-data-for-1-iodo-2-

methylhexane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b13660690?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13660690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

